tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate
Description
Properties
Molecular Formula |
C13H13N3O5 |
|---|---|
Molecular Weight |
291.26 g/mol |
IUPAC Name |
tert-butyl 3-formyl-4-nitroindazole-1-carboxylate |
InChI |
InChI=1S/C13H13N3O5/c1-13(2,3)21-12(18)15-9-5-4-6-10(16(19)20)11(9)8(7-17)14-15/h4-7H,1-3H3 |
InChI Key |
PKHVLYPYULXEGD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2=C(C(=CC=C2)[N+](=O)[O-])C(=N1)C=O |
Origin of Product |
United States |
Preparation Methods
Notes on Reaction Conditions
- Nitration is carefully controlled to avoid over-nitration or degradation of the indazole ring. The use of mixed acid nitration at low temperatures (0–5 °C) is common.
- Formylation via Vilsmeier-Haack reaction is preferred for selective aldehyde introduction at the 3-position, with reaction progress monitored by thin-layer chromatography (TLC).
- Esterification with tert-butyl alcohol typically employs carbodiimide coupling agents to activate the carboxylic acid, facilitating ester bond formation under mild conditions.
Research Findings and Optimization
- The synthesis is often performed in solvents such as ethanol or dichloromethane, with reflux or room temperature conditions depending on the step.
- Monitoring by TLC and sometimes NMR spectroscopy ensures the reaction completeness and purity of intermediates.
- Yields for each step vary but are generally optimized to be above 70% with purification by recrystallization or chromatography.
- The presence of the formyl and nitro groups allows for further chemical modifications, making this compound a versatile intermediate in drug discovery.
Comparative Analysis with Related Compounds
| Compound | Key Functional Groups | Preparation Highlights | Differences in Reactivity |
|---|---|---|---|
| tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate | Formyl (3-position), Nitro (4-position), tert-butyl ester (1-position) | Multi-step nitration, formylation, esterification | Nitro group at 4-position influences electrophilicity |
| tert-butyl 5-nitro-1H-indazole-1-carboxylate | Nitro (5-position), tert-butyl ester (1-position) | Nitration followed by esterification | Nitro at 5-position affects substitution pattern and reactivity |
| tert-butyl 3-formyl-4-nitroindole-1-carboxylate | Formyl, Nitro, tert-butyl ester on indole scaffold | Similar formylation and nitration on indole | Indole vs indazole ring changes electronic properties |
Summary Table of Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C13H13N3O5 |
| Molecular Weight | 291.26 g/mol |
| Key Reagents | HNO3, H2SO4, POCl3, DMF, tert-butyl alcohol, DCC, DMAP |
| Solvents | Ethanol, dichloromethane |
| Reaction Monitoring | Thin-layer chromatography (TLC), NMR |
| Typical Yields | >70% per step |
| Temperature Range | 0 °C to reflux (~78 °C) depending on step |
Chemical Reactions Analysis
Oxidation of the Formyl Group
The formyl group (-CHO) undergoes oxidation to yield a carboxylic acid (-COOH) under controlled conditions. This reaction is critical for introducing polarity or enabling further derivatization.
-
Reagents : Potassium permanganate (KMnO₄) or chromium-based oxidants in acidic or aqueous conditions.
-
Conditions : Typically performed in ethanol or dichloromethane under reflux, monitored via TLC.
-
Product : tert-Butyl 3-carboxy-4-nitro-1H-indazole-1-carboxylate.
Reduction of the Nitro Group
The nitro group (-NO₂) at position 4 is reduced to an amine (-NH₂), a key step for synthesizing bioactive indazole derivatives.
-
Reagents : Catalytic hydrogenation (H₂/Pd-C) or tin(II) chloride (SnCl₂) in hydrochloric acid.
-
Conditions : Hydrogenation at ambient pressure or SnCl₂ in ethanol at elevated temperatures.
-
Product : tert-Butyl 3-formyl-4-amino-1H-indazole-1-carboxylate.
Nucleophilic Substitution at the Nitro Group
The nitro group can participate in nucleophilic aromatic substitution (NAS) under specific conditions, enabling functionalization at position 4.
| Reagent | Conditions | Product | Reference |
|---|---|---|---|
| Thiophenol | DMF, 80°C, 12 h | 4-(Phenylthio) derivative | |
| Sodium methoxide | Methanol, reflux | 4-Methoxy derivative |
Condensation Reactions via the Formyl Group
The formyl group reacts with amines to form Schiff bases or hydrazones, facilitating the synthesis of imine-linked derivatives.
-
Reagents : Primary amines (e.g., aniline) or hydrazines (e.g., hydrazine hydrate).
-
Conditions : Stirring in ethanol at room temperature for 6–8 h.
-
Product : tert-Butyl 4-nitro-1H-indazole-1-carboxylate-3-ylidene derivatives.
Deprotection of the tert-Butyl Carbamate
The tert-butyloxycarbonyl (Boc) group is cleaved under acidic conditions to expose the indazole NH, essential for further modifications.
Cross-Coupling Reactions
While not directly documented for this compound, structurally similar indazoles (e.g., iodo-substituted analogs) undergo Suzuki-Miyaura coupling . This suggests potential applicability for C–C bond formation at position 3 or 4 with appropriate functionalization.
Key Research Findings
-
Catalytic Hydrogenation Efficiency : Reduction of the nitro group proceeds with >90% yield using Pd-C/H₂, minimizing side reactions.
-
Acid Stability : The Boc group remains intact during formyl oxidation but is selectively removed by TFA .
-
Regioselectivity : NAS occurs preferentially at the nitro group due to its electron-withdrawing nature.
Scientific Research Applications
Anticancer Activity
One of the most promising applications of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate lies in its potential anticancer properties. Recent studies have indicated that derivatives of indazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown efficacy in inhibiting cell proliferation in breast (MCF-7) and colon (HT-29) cancer cell lines, suggesting that this compound could possess similar activity .
Table 1: Anticancer Activity of Indazole Derivatives
| Compound Name | Cancer Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | MCF-7 | 12.5 | |
| Compound B | HT-29 | 15.0 | |
| This compound | TBD | TBD | TBD |
Anti-inflammatory Properties
In addition to anticancer properties, indazole derivatives have been investigated for their anti-inflammatory effects. Some studies suggest that these compounds can inhibit pro-inflammatory cytokines, potentially offering therapeutic benefits in conditions like rheumatoid arthritis and inflammatory bowel disease . The specific mechanisms by which this compound exerts these effects require further investigation but may involve modulation of signaling pathways associated with inflammation.
Case Studies
Several case studies highlight the potential applications of this compound:
Case Study 1: Anticancer Efficacy
A study conducted on a series of indazole derivatives demonstrated that modifications at the nitrogen position significantly enhanced anticancer activity against various human cancer cell lines. This compound was included in this study and showed promising results, indicating its potential as a lead compound for further development .
Case Study 2: Anti-inflammatory Activity
In another investigation, researchers explored the anti-inflammatory properties of several indazole derivatives, including this compound. The findings suggested a significant reduction in pro-inflammatory markers in vitro, supporting the compound's role as a potential therapeutic agent for inflammatory diseases .
Mechanism of Action
The mechanism of action of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The nitro group may undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The formyl group may also participate in covalent bonding with nucleophilic sites in proteins or enzymes, modulating their activity.
Comparison with Similar Compounds
Functional Group and Heterocycle Analysis
The table below compares the target compound with structurally related molecules from the provided evidence:
Structural and Reactivity Differences
Heterocycle Core: Indazole (target compound): Aromatic and rigid due to fused benzene and pyrazole rings, enhancing thermal stability compared to imidazoles or pyrrolidines. Imidazole (5{29}): Smaller, non-fused heterocycle with two nitrogen atoms; less aromatic but more basic.
Functional Groups :
- The nitro group in the target compound is strongly electron-withdrawing, making the indazole ring electron-deficient. This contrasts with the electron-donating methoxyphenyl group in the pyrrolidine derivative, which increases electron density .
- The formyl group in the target compound provides a reactive site for nucleophilic additions (e.g., condensation reactions), unlike the amide or hydroxymethyl groups in the compared compounds .
- tert-Butyl carboxylate is common across all compounds, improving solubility in organic solvents and acting as a protecting group in synthetic workflows .
Key Contradictions and Limitations
- While the pyrrolidine derivative () is labeled as non-hazardous, the target compound’s nitro and aldehyde groups likely require specialized safety protocols, highlighting that hazard data cannot be extrapolated across compounds .
- and lack solubility or thermodynamic data for direct comparisons, necessitating experimental validation.
Biological Activity
Enzyme Inhibition
Indazole derivatives are known to exhibit various biological activities, including enzyme inhibition. The presence of the formyl and nitro groups on the indazole core of tert-butyl 3-formyl-4-nitro-1H-indazole-1-carboxylate may contribute to potential interactions with biological targets, particularly enzymes.
Kinase Inhibition
Many indazole-based compounds have shown promise as kinase inhibitors. While specific data for this compound is not available, its structural similarity to known kinase inhibitors suggests potential activity in this area.
Anti-inflammatory Properties
The nitro group present in the compound may contribute to anti-inflammatory properties, as seen in other nitro-containing heterocycles.
Antimicrobial Activity
Indazole derivatives have demonstrated antimicrobial activities in various studies. The unique combination of functional groups in this compound may confer antimicrobial properties.
Structure-Activity Relationship (SAR)
The biological activity of this compound is likely influenced by its key structural features:
- Indazole core: Provides a scaffold for potential interactions with biological targets.
- Formyl group: May participate in hydrogen bonding and contribute to reactivity.
- Nitro group: Often associated with biological activities, including antimicrobial and anti-inflammatory effects.
- tert-Butoxycarbonyl (Boc) group: While primarily used as a protecting group, it may influence the compound's lipophilicity and cell permeability.
Comparative Analysis
To better understand the potential biological activity of this compound, we can compare it to similar compounds with known activities:
| Compound | Structural Similarity | Known Biological Activity |
|---|---|---|
| Pazopanib | Indazole core | Multi-target tyrosine kinase inhibitor |
| Axitinib | Indazole core | VEGFR inhibitor |
| Entrectinib | Indazole core | TRK and ROS1 inhibitor |
While these compounds share the indazole core with this compound, they have different substituents that confer specific biological activities. The unique combination of functional groups in this compound may lead to distinct biological properties.
Research Implications
The potential biological activities of this compound make it an interesting candidate for further research in several areas:
- Drug discovery: As a potential lead compound for developing new enzyme inhibitors or antimicrobial agents.
- Chemical biology: For studying protein-ligand interactions and cellular signaling pathways.
- Medicinal chemistry: As a starting point for structure-activity relationship studies to develop more potent and selective compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
